trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, it exerts its effects by binding to target molecules and modulating their activity .
Comparison with Similar Compounds
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride can be compared with other similar compounds, such as:
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate acetate: This compound has an acetate group instead of a hydrochloride group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C15H21ClN2O4 |
---|---|
Molecular Weight |
328.79 g/mol |
IUPAC Name |
1-O-benzyl 3-O-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O4.ClH/c1-2-20-14(18)12-8-17(9-13(12)16)15(19)21-10-11-6-4-3-5-7-11;/h3-7,12-13H,2,8-10,16H2,1H3;1H/t12-,13-;/m0./s1 |
InChI Key |
VNZIVYXAUPHNMC-QNTKWALQSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CCOC(=O)C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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